REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].[C:6](=[O:9])([O-])[O-].[Na+].[Na+].S(OC)(O[CH3:16])(=O)=O.[OH:19][C:20]1[C:29](O)=[C:28]2[C:23](C(=O)[CH2:25][C:26]([CH3:32])([CH3:31])[O:27]2)=[CH:22][CH:21]=1>>[CH3:16][O:19][C:20]1[C:29]([O:9][CH3:6])=[C:28]2[C:23]([C:3](=[O:4])[CH2:25][C:26]([CH3:32])([CH3:31])[O:27]2)=[CH:22][CH:21]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
6.4 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC=C2C(CC(OC2=C1O)(C)C)=O
|
Name
|
ice
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred at 120° C. for 5 hours
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 50 ml of chloroform each
|
Type
|
WASH
|
Details
|
The organic phase is washed three times with 100 ml of water each,
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent is distilled off
|
Type
|
CUSTOM
|
Details
|
The residue is crystallized from 75% methanol
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C2C(CC(OC2=C1OC)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g | |
YIELD: PERCENTYIELD | 84.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |